![molecular formula C21H34ClNO B14380361 N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine CAS No. 90166-99-7](/img/structure/B14380361.png)
N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine is a chemical compound known for its unique structure and properties It consists of a benzyl group, a butyl group, and a chlorocyclohexyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of N-butyl-4-hydroxybutan-1-amine with 2-chlorocyclohexanol in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or butyl derivatives.
Scientific Research Applications
N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-butyl-4-hydroxybutan-1-amine
- N-Benzyl-N-butyl-4-chlorobutan-1-amine
- N-Benzyl-N-butyl-4-methoxybutan-1-amine
Uniqueness
N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine is unique due to the presence of the 2-chlorocyclohexyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
90166-99-7 |
|---|---|
Molecular Formula |
C21H34ClNO |
Molecular Weight |
352.0 g/mol |
IUPAC Name |
N-benzyl-N-butyl-4-(2-chlorocyclohexyl)oxybutan-1-amine |
InChI |
InChI=1S/C21H34ClNO/c1-2-3-15-23(18-19-11-5-4-6-12-19)16-9-10-17-24-21-14-8-7-13-20(21)22/h4-6,11-12,20-21H,2-3,7-10,13-18H2,1H3 |
InChI Key |
OJKRWBXIQQUNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCCOC1CCCCC1Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14380289.png)

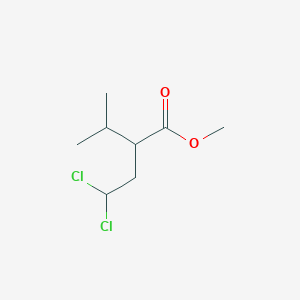
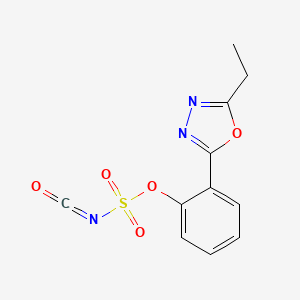
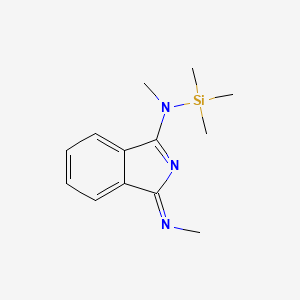
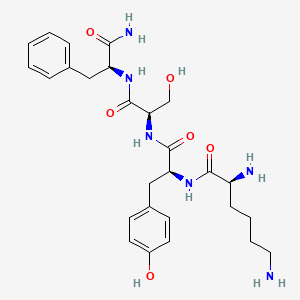
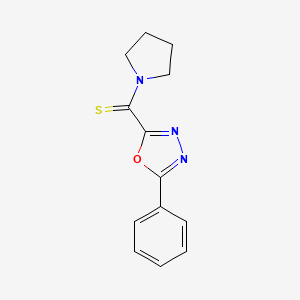
![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)
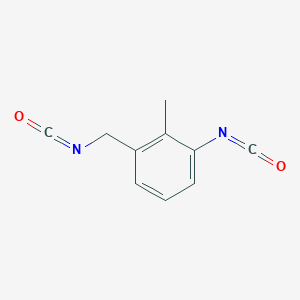
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)

